Tripropylene glycol mono-n-butyl ether

説明

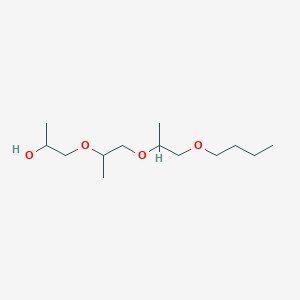

Structure

3D Structure

特性

IUPAC Name |

1-[1-(1-butoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O4/c1-5-6-7-15-9-12(3)17-10-13(4)16-8-11(2)14/h11-14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORVPHHKJFSORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)OCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973032 | |

| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57499-93-1, 55934-93-5 | |

| Record name | 2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PPG-3 BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N34Z34O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Risk Characterization:in the Final Step, the Exposure and Effects Data Are Integrated to Estimate the Likelihood of Adverse Effects. This is Often Done by Calculating a Risk Quotient Rq , Which is the Ratio of the Pec to the Pnec Rq = Pec / Pnec .

If RQ < 1, the risk is generally considered to be low or acceptable.

If RQ ≥ 1, there may be a potential risk, and further investigation or risk management measures may be warranted.

For the broader category of propylene (B89431) glycol ethers, risk assessments have indicated that their concentrations in the environment are unlikely to pose adverse risks researchgate.net. A risk assessment for the related compound propylene glycol n-butyl ether (PnB) in household cleaning products found that the environmental risk characterization ratios were well below one for all environmental compartments, indicating no cause for concern heraproject.com. Given the similar properties of TPnB, a comparable outcome would be expected. This is further supported by the EPA's designation of TPnB as a Low-Priority Substance, for which a risk evaluation is not currently warranted based on information suggesting a low potential for unreasonable risk to health or the environment epa.gov.

Advanced Materials Science and Formulation Research with Tpnb

Coalescence Mechanisms and Performance Optimization in Waterborne Coatings

In the realm of waterborne coatings, TPnB plays a critical role as a coalescing agent, facilitating the transition of a liquid paint into a solid, continuous, and durable film. lyondellbasell.comcoatingsworld.com This process is fundamental to achieving the desired protective and aesthetic properties of the coating.

Impact on Film Formation, Polymer Coalescence, and Mechanical Properties

The formation of a film from a waterborne latex paint is a multi-stage process that begins with the evaporation of water, forcing the discrete polymer particles into close contact. paint.orgchemicalsknowledgehub.com For these particles to fuse into a continuous film, they must be soft enough to deform and allow for inter-particle polymer chain diffusion. coatingsworld.compaint.org This is where a coalescing agent like TPnB becomes essential.

TPnB acts as a temporary plasticizer for the polymer particles. pcimag.com By partitioning into the polymer phase, it lowers the glass transition temperature (Tg) of the polymer, effectively softening the particles and reducing the minimum film formation temperature (MFFT). coatingsworld.compcimag.com This allows for proper coalescence to occur at ambient application temperatures, preventing defects such as cracking and ensuring the formation of a cohesive film. coatingsworld.compaint.org

The hydrophobic nature of TPnB is advantageous, as it has a greater affinity for the polymer phase than the water phase, leading to efficient partitioning and coalescence. lyondellbasell.com Research indicates that the efficiency of a coalescent is dependent on its ability to lower the MFFT of the latex system. pcimag.com The slow evaporation rate of TPnB ensures that it remains in the film long enough to facilitate complete coalescence but eventually evaporates to allow the coating to develop its final hardness and mechanical strength. lyondellbasell.compcimag.com Coatings formulated with TPnB have been shown to exhibit excellent hardness development, block resistance, and resistance to dirt pick-up. lyondellbasell.com

Table 1: Impact of TPnB on Coating Mechanical Properties

| Property | Effect of TPnB | Scientific Rationale |

|---|---|---|

| Minimum Film Formation Temperature (MFFT) | Decreased | TPnB temporarily plasticizes polymer particles, reducing the temperature required for film formation. coatingsworld.com |

| Film Hardness | Increased (after full cure) | Slow evaporation allows for initial softening for coalescence, followed by departure from the film, leading to a hard, durable surface. lyondellbasell.com |

| Block Resistance | Improved | The final hard film is less prone to sticking to itself or other surfaces. lyondellbasell.com |

| Dirt Pick-up Resistance | Enhanced | A harder, less tacky surface has a lower propensity for dirt accumulation. lyondellbasell.com |

| Flexibility | Optimized | Proper coalescence ensures a continuous film without the brittleness that can arise from poor particle fusion. diva-portal.org |

Rheological Behavior and Application Characteristics in Paint Systems

The rheology, or flow behavior, of a paint is a critical factor that influences its stability during storage, its ease of application, and the final appearance of the dried film. anton-paar.comcore.ac.uk Coatings are complex fluids that are expected to exhibit different rheological properties at different stages. thermofisher.com During storage, a high viscosity at low shear rates is desirable to prevent the settling of pigments and other solid components. specialchem.com During application via brushing, rolling, or spraying, the paint should exhibit shear-thinning behavior, where the viscosity decreases under the high shear rates of application, allowing for easy and uniform spreading. thermofisher.com After application, the viscosity should recover sufficiently to prevent sagging on vertical surfaces but also allow for leveling to eliminate brush marks. anton-paar.com

Table 2: Influence of TPnB on Paint Rheology and Application

| Rheological Parameter | Influence of TPnB | Application Consequence |

|---|---|---|

| Low-Shear Viscosity | Can contribute to reduction | Must be balanced with thickeners to ensure good storage stability and sag (B610663) resistance. specialchem.com |

| High-Shear Viscosity | Contributes to lower viscosity | Facilitates ease of application (brushing, spraying). thermofisher.com |

| Leveling and Flow | Promotes good leveling | The slow evaporation rate allows more time for the film to level out, resulting in a smoother finish. lyondellbasell.com |

Effects on Drying Times and Cure Profiles

The drying of a waterborne coating is a complex process involving the evaporation of water and the coalescing solvent. nih.govresearchgate.net The process can be divided into stages, starting with the evaporation of the bulk of the water, followed by particle deformation and finally, polymer interdiffusion (coalescence). chemicalsknowledgehub.com The cure profile refers to the development of the coating's final properties over time. dunnedwards.com

TPnB is classified as a very slow-evaporating solvent. univarsolutions.comulprospector.com This characteristic is crucial for its function as a coalescent. Its slow evaporation rate ensures that it remains present in the polymer particles long enough to facilitate complete fusion. pcimag.com If the coalescent were to evaporate too quickly, the polymer particles would not soften sufficiently, leading to incomplete coalescence and a weak, porous film. nih.gov

However, the slow evaporation also means that the final hardness of the film develops more gradually. lyondellbasell.com While the paint may be dry to the touch relatively quickly as the water evaporates, the full cure, which includes the departure of the coalescent, takes longer. dunnedwards.com This is a critical consideration in formulating coatings, as factors like temperature, humidity, and film thickness can all influence the evaporation rate of both water and the coalescent, thereby affecting the final cure profile and performance of the coating. dunnedwards.comlongchangchemical.com Research has shown that because TPnB evaporates faster than some other high-performance coalescents, paints formulated with it can show excellent hardness development. lyondellbasell.com

Table 3: Drying and Curing Characteristics with TPnB

| Drying/Curing Stage | Effect of TPnB | Rationale |

|---|---|---|

| Initial Water Evaporation | Minimally affected | Primarily driven by ambient conditions like temperature and humidity. longchangchemical.com |

| Set-to-Touch Time | Primarily water evaporation dependent | The film becomes non-tacky as water leaves the surface. dunnedwards.com |

| Coalescent Evaporation | Slow and gradual | TPnB has a low evaporation rate, ensuring it remains to facilitate film formation. univarsolutions.com |

| Full Cure Time | Extended | The slow departure of TPnB means final hardness and properties develop over a longer period. lyondellbasell.com |

| Hardness Development | Excellent post-cure | Once TPnB has evaporated, the film reaches its designed hardness. lyondellbasell.com |

TPnB in Cleaning and Degreasing Formulations

The excellent solvency, low odor, and effective surface tension reduction of TPnB make it a highly valuable component in the formulation of a wide range of cleaning and degreasing products, from heavy-duty industrial cleaners to household formulations. lyondellbasell.comfoodcom.pl

Performance in Multi-Component Cleaning Systems

Modern cleaning formulations are complex mixtures designed to tackle a variety of soils on different surfaces. baronblakeslee.net These systems often contain a blend of surfactants, builders, chelating agents, and solvents, each performing a specific function. baronblakeslee.net TPnB's utility in these multi-component systems stems from its powerful solvency and its role as a coupling agent. lyondellbasell.com

Interfacial Phenomena and Surfactant Interactions

The effectiveness of a cleaning product is heavily dependent on its ability to interact with interfaces—specifically, the interface between the cleaning solution and the soiled surface, and the interface between the cleaning solution and the soil itself (e.g., an oil droplet). nih.gov Central to this is the reduction of surface and interfacial tension.

TPnB exhibits an outstanding ability to lower the surface tension of aqueous solutions. univarsolutions.comulprospector.com Lowering the surface tension allows the cleaning solution to wet surfaces more effectively, spreading out over the substrate rather than beading up. This improved wetting is the first step in effective cleaning, as it allows the active cleaning agents to come into intimate contact with the soil.

In conjunction with surfactants, TPnB can exhibit synergistic effects. mdpi.com Surfactants are molecules that have both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. They work by adsorbing at interfaces, reducing interfacial tension and emulsifying soils. TPnB, with its hydrophobic nature and ether linkages, can interact with the surfactant molecules at the interface. researchgate.net This interaction can enhance the packing of surfactant molecules, leading to a more significant reduction in interfacial tension than either component could achieve alone. nih.gov This synergistic action improves the emulsification of greasy soils and prevents their redeposition onto the cleaned surface, leading to a more efficient and effective cleaning process. mdpi.comresearchgate.net

Table 4: Interfacial and Interaction Properties of TPnB in Cleaning

| Property | Performance Characteristic | Mechanism |

|---|---|---|

| Surface Tension Reduction | Excellent | Allows for superior wetting of surfaces by the cleaning solution. univarsolutions.comulprospector.com |

| Interfacial Tension Reduction | Significant, especially with surfactants | Facilitates the lifting and emulsification of oily and greasy soils. lyondellbasell.com |

| Solvency | High for organic soils | Effectively dissolves oils, greases, and other non-polar contaminants. foodcom.pl |

| Coupling Agent | Effective | Stabilizes multi-component formulations and enhances the interaction between different cleaning agents. dow.com |

| Surfactant Synergy | Positive | Can enhance the performance of surfactants, leading to improved cleaning efficiency. mdpi.com |

Formulation Stability in Cleaning Products

Tripropylene (B76144) glycol mono-n-butyl ether (TPnB) is a critical component in the formulation of high-performance cleaning products, where it functions primarily as a coupling agent and an effective solvent. ethersolvent.comnih.gov Its molecular structure, which features both hydrophobic and hydrophilic characteristics, allows it to stabilize complex mixtures by improving the mutual solubility of otherwise immiscible ingredients. This is particularly valuable in heavy-duty industrial and household cleaners that contain water, surfactants, and organic solvents. ethersolvent.comlyondellbasell.com

The stability of a cleaning formulation is its ability to remain a single, homogenous phase over time, without separation or degradation of its components. TPnB's role as a coupling agent ensures that the organic and aqueous phases of a cleaner remain unified. lyondellbasell.com Its high organic solubility and low water solubility contribute to its effectiveness in dissolving and penetrating greases, oils, and other stubborn soils. ethersolvent.comlyondellbasell.com This solvency power, combined with its function as a stabilizer, allows for the creation of potent and stable cleaning agents for a wide array of applications, including degreasers, glass cleaners, and wax strippers. ethersolvent.comepa.gov

Research indicates that cleaning compositions containing TPnB, in conjunction with a solubilizer and water, are highly effective for degreasing various surfaces such as glass and metal. google.com The low volatility and mild odor of TPnB further enhance its utility in household and industrial cleaning formulations, providing a stable and user-friendly product. lyondellbasell.comhaz-map.com

Application of TPnB in Printing Inks and Adhesives

TPnB serves as a high-performance solvent in the formulation of printing inks and adhesives, valued for its slow evaporation rate and excellent solvency for a variety of resins. atamanchemicals.comdow.com These properties are instrumental in controlling the drying process and ensuring the final performance of the applied product.

The evaporation rate of a solvent is a crucial parameter in printing, directly influencing ink behavior from the printhead to the substrate. TPnB is recognized as a very slow-evaporating glycol ether, a characteristic that is highly desirable in many printing processes, particularly specialty printing inks. atamanchemicals.comethersolvent.com The slow evaporation prevents premature drying of the ink in the nozzles of inkjet printers, a common issue known as nozzle clogging that can lead to printhead failure. unimore.it

The controlled release of the solvent ensures that the ink remains in a liquid state long enough to be properly deposited and to form a uniform, continuous film on the substrate. researchgate.net This process helps to avoid print defects that can arise from rapid, uncontrolled evaporation. The kinetics of evaporation can be influenced by the solvent's interaction with other ink components and the ambient conditions. worktribe.com Studies on ink drying show that the solvent evaporation rate has a significant effect on the morphology and electrical properties of printed conductive lines in electronics applications. researchgate.net

Table 1: Physical and Evaporation Properties of TPnB

| Property | Value | Source |

|---|---|---|

| Boiling Point | 274 °C | dow.comdow.com |

| Evaporation Rate (n-butyl acetate (B1210297)=1.0) | 0.0004 | dow.com |

| Flash Point (Closed Cup) | 126 °C | dow.com |

| Vapor Pressure (@ 20°C) | <0.1 mmHg | dow.com |

This interactive table provides key data on TPnB's physical properties, highlighting its low volatility.

In both inks and adhesives, TPnB acts as a coalescing agent, a temporary plasticizer that softens polymer binder particles, allowing them to fuse into a coherent and durable film as the solvent evaporates. lyondellbasell.comnjreborn.com This process is essential for developing the desired mechanical properties of the ink or adhesive layer, such as scrub resistance and weather resistance in paints and coatings. njreborn.com The ability of a coalescent to lower the minimum film formation temperature (MFFT) of a latex system is a key performance indicator. surfacelogix.net

Binder compatibility is governed by the principles of solubility, often quantified using Hansen Solubility Parameters (HSP). A solvent's HSP profile predicts its ability to dissolve or be compatible with a given polymer. TPnB's specific HSP values indicate its affinity for a range of binder resins used in inks and adhesives.

Table 2: Hansen Solubility Parameters for TPnB

| Parameter | Value (joules/cm³)¹/² | Source |

|---|---|---|

| Dispersion (dD) | 14.8 | dow.com |

| Polar (dP) | 1.7 | dow.com |

| Hydrogen Bonding (dH) | 7.9 | dow.com |

This interactive table details the Hansen Solubility Parameters for TPnB, which are used to predict its compatibility with various binders.

The hydrophobic nature of TPnB ensures that it partitions preferentially into the polymer phase of a water-based system, maximizing its efficiency as a coalescent. lyondellbasell.com This targeted action promotes strong adhesion to the substrate by ensuring intimate contact and proper film formation of the binder. lanl.gov

TPnB in Specialized Chemical Processes and Industrial Applications

Beyond its primary uses in cleaners, coatings, and inks, TPnB is utilized in a variety of specialized industrial applications due to its unique combination of properties. Its high boiling point, low viscosity, and strong solvency make it a versatile process solvent. atamanchemicals.commade-in-china.com

These applications include:

Textiles: Used in textile treatment products and dyes, likely as a solvent or carrier to ensure even application and penetration of active agents. atamanchemicals.com

Cosmetics: Incorporated into some cosmetic formulations, where its low odor and solvency are beneficial. atamanchemicals.comdow.com

Electronics: Employed as a cleaning solvent or in other processes for manufacturing electronic components. ethersolvent.comlyondellbasell.com

Agriculture: Finds use in agricultural products, potentially as a solvent for pesticides or other active ingredients. ethersolvent.comatamanchemicals.com

Resins: Acts as a solvent in the synthesis and formulation of various resins. dow.com

In these contexts, TPnB often functions as a non-volatile organic compound (non-VOC) or a low-VOC solvent, contributing to formulations that meet stringent environmental regulations. lyondellbasell.comdow.com

Research on Sustainable Solvent Alternatives and Formulation Strategies

The principles of green chemistry have spurred significant research into finding sustainable alternatives to traditional petroleum-based solvents. researchgate.netsigmaaldrich.com The goal is to replace solvents that may have environmental or health concerns with "green" alternatives that are biodegradable, derived from renewable resources, and have low toxicity. orientjchem.org

Several classes of alternative solvents are under investigation:

Bio-based Solvents: These are derived from agricultural crops or biomass. Examples include 2-Methyltetrahydrofuran (2-MeTHF), which is produced from corncobs and bagasse, and Cyrene, which is synthesized from cellulose. sigmaaldrich.comresearchgate.net These solvents are being tested as replacements for dipolar aprotic solvents in various chemical reactions. researchgate.net

Ionic Liquids and Deep Eutectic Solvents (DESs): These are salts that are liquid at low temperatures and are noted for their low volatility and tunable properties. orientjchem.org They are considered green alternatives for extraction and as reaction media. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a notable example, used in processes like decaffeination due to its non-toxic and non-flammable nature. orientjchem.org

Table 3: Comparison of Sustainable Solvent Alternatives

| Solvent Alternative | Source/Type | Key Advantages | Potential Applications | Source |

|---|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (corncobs, bagasse) | Renewable, stable, higher boiling point than THF | Organometallic reactions, extractions | sigmaaldrich.com |

| Cyrene (Dihydrolevoglucosenone) | Bio-based (cellulose) | Biodegradable, non-toxic, high polarity | C-C bond formation, materials chemistry | researchgate.net |

| Ethyl Lactate (B86563) | Bio-based (biomass) | Renewable, biodegradable, low toxicity | Pharmaceuticals, materials manufacturing | orientjchem.org |

| Propylene (B89431) Carbonate | Carbonate | Low toxicity, high boiling point, biodegradable | Greener chromatography, synthesis | usc.edu |

This interactive table summarizes key features of emerging sustainable solvents being researched as alternatives to traditional solvents.

Phase Behavior and Interfacial Science of TPnB Systems

The effectiveness of TPnB as a coupling agent and solvent is rooted in the principles of interfacial science. Interfacial phenomena occur at the boundary between two immiscible phases, such as oil and water. firp-ula.org In systems like emulsions or microemulsions, surfactants and cosolvents like TPnB arrange themselves at this interface, reducing the interfacial tension (IFT) and allowing the phases to mix.

A microemulsion is a thermodynamically stable, transparent mixture of oil, water, and surfactant. sci-hub.se The structure of these systems (i.e., whether oil is dispersed in water, water in oil, or a bicontinuous structure exists) is described by phase behavior models, such as the Winsor classification (Type I, II, III, IV). kaust.edu.sa TPnB, with its hydrophobic character and slow evaporation, acts as a cosolvent that can influence the curvature of the interfacial film. lyondellbasell.comatamanchemicals.com This modification of the interface is critical for stabilizing the formulation and achieving the desired performance, whether for cleaning, coating, or another application. The ability to predict and control this phase behavior is essential for designing effective formulations. kaust.edu.sa

Analytical Chemistry for Detection, Quantification, and Speciation of Tpnb

Development of Advanced Chromatographic Methods for TPnB

Chromatography is the cornerstone for separating TPnB from other components in a sample, enabling its accurate measurement. Both gas and liquid chromatography have been adapted for the analysis of glycol ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Emissions and Matrix Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds like TPnB. cdc.gov This method is particularly well-suited for analyzing air emissions and various environmental samples. cdc.gov

For air analysis, samples are typically collected in specially prepared canisters or adsorbed onto a solid sorbent material, from which they are later thermally desorbed for introduction into the GC-MS system. 3m.comglsciences.eu The GC component uses a capillary column, such as one with a cyanopropylphenyl-based stationary phase, to separate TPnB from other compounds in the mixture based on their boiling points and chemical properties. restek.com Following separation, the molecules enter the mass spectrometer, where they are ionized, commonly using electron impact (EI) ionization. nih.gov The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for definitive identification, while the chromatographic retention time provides an additional layer of confirmation. 3m.com Quantitative analysis is achieved by comparing the signal intensity to that of calibration standards. 3m.com The high scan speed of modern MS detectors allows for sufficient data points to be collected even for the narrow peaks typical of fast GC separations. restek.comgcms.cz

Table 1: Illustrative GC-MS Parameters for Glycol Ether Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Sample Introduction | Thermal Desorption or Canister with Pre-concentration | To transfer volatile analytes from air samples onto the GC column. glsciences.euchromatographyonline.com |

| GC Column | Rxi-1301Sil MS or similar (cyanopropylphenyl phase) | Provides separation of glycol ether isomers and related compounds. restek.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |

| Oven Program | Temperature gradient (e.g., 80°C to 300°C) | To elute compounds with different boiling points at different times for separation. nih.gov |

| Ionization Mode | Electron Impact (EI) | Standard, robust method for generating reproducible mass spectra. nih.gov |

| MS Detector | Quadrupole or Ion Trap | To separate and detect ions based on their mass-to-charge ratio. nih.govnih.gov |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for increased sensitivity in quantification. |

Liquid Chromatography (LC) Techniques

For less volatile derivatives of TPnB or for direct analysis of aqueous samples, liquid chromatography (LC) is the preferred method. When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and selective analytical tool. nih.gov An established method for other glycol ethers in seawater, ASTM D7731, demonstrates the utility of this approach. antpedia.comastm.org This method involves the direct injection of the water sample, minimizing sample preparation. antpedia.comastm.org

In an LC-MS/MS system, the LC separates the analytes before they enter the mass spectrometer. The tandem MS capability allows for Selected Reaction Monitoring (SRM), where a specific parent ion of TPnB is selected and fragmented, and only a specific product ion is monitored. antpedia.com This two-stage filtering process dramatically reduces background noise and enhances selectivity, making it ideal for complex matrices. nih.govantpedia.com

Spectroscopic Characterization Techniques for TPnB and its Derivatives

Mass spectrometry is a key spectroscopic technique for the structural characterization of TPnB. The NIST Mass Spectrometry Data Center provides reference spectra for isomers of TPnB. In GC-MS analysis, the electron ionization process causes the TPnB molecule to fragment in a predictable way. The resulting mass spectrum shows these fragments and their relative abundances. For a TPnB isomer, prominent peaks can be observed at specific mass-to-charge ratios (m/z), such as a top peak at m/z 45 and other significant peaks at m/z 117 and 59. nih.gov

In tandem mass spectrometry (MS/MS), a precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 249.2) is isolated and fragmented to produce product ions. nih.gov This provides even greater structural information and analytical specificity.

Table 2: Key Mass Spectrometry Data for a TPnB Isomer (CAS 57499-93-1)

| Technique | Precursor Ion (m/z) | Key Product/Fragment Ions (m/z) |

|---|---|---|

| GC-MS (EI) | Not applicable | 45 (Top Peak), 117, 59 |

| MS-MS | 249.2 ([M+H]⁺) | 173.1, 115.1, 117.1 |

Source: Adapted from NIST Mass Spectrometry Data Center. nih.gov

Method Validation and Quality Assurance in TPnB Analysis

To ensure that analytical results are reliable and fit for purpose, the chosen method must undergo validation. demarcheiso17025.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. demarcheiso17025.comedqm.eu Key performance characteristics are evaluated during this process.

Selectivity/Specificity : The ability of the method to measure the analyte of interest (TPnB) without interference from other components in the sample matrix, such as other glycol ethers or excipients. edqm.eu

Linearity and Measuring Range : The range of concentrations over which the instrument's response is directly proportional to the analyte concentration. demarcheiso17025.com A calibration curve is prepared with at least six working standards to establish this range. cdc.gov

Accuracy : The closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of TPnB and calculating the percent recovery. ikev.org

Precision : The closeness of agreement between a series of measurements from the same sample. It is evaluated at two levels:

Repeatability : Precision under the same operating conditions over a short time. ikev.org

Intermediate Precision : Assesses variations within a laboratory, such as on different days or with different analysts. ikev.org

Limit of Detection (LOD) : The lowest amount of TPnB in a sample that can be detected but not necessarily quantified with precision. ikev.org It is often determined based on a signal-to-noise ratio of 3:1. ikev.org

Limit of Quantitation (LOQ) : The lowest amount of TPnB that can be quantitatively determined with suitable precision and accuracy. ikev.org This is often defined as the concentration of the lowest calibration standard. antpedia.com

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage. nih.gov

Quality assurance involves implementing procedures like running blanks and control samples to ensure the validated method continues to perform as expected over time. antpedia.com

Analytical Approaches for TPnB in Complex Environmental and Biological Matrices

Analyzing TPnB in real-world samples presents significant challenges due to the complexity of the sample matrices.

Environmental Matrices: For aqueous samples like seawater, direct injection into an LC-MS/MS system can be effective, as it minimizes matrix effects and requires little sample preparation. antpedia.comastm.org For air samples, pre-concentration techniques are necessary to achieve the required sensitivity. cdc.gov This involves drawing a known volume of air through a sorbent tube to trap the TPnB, followed by thermal desorption for GC-MS analysis. glsciences.eu

Biological Matrices: Biological matrices such as blood, plasma, or urine are significantly more complex and require extensive sample pretreatment to remove interferences like proteins and salts that can interfere with the analysis. nih.govcbspd.com Common sample preparation techniques include:

Protein Precipitation : Adding a solvent to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE) : Using a solvent to selectively extract TPnB from the aqueous biological fluid. cbspd.com

Solid-Phase Extraction (SPE) : Passing the sample through a cartridge containing a solid adsorbent that retains the TPnB, which is then washed and eluted with a solvent. cbspd.com

The choice of sample preparation method is critical to minimize analyte loss and remove interfering substances. nih.gov The presence of a complex matrix can also cause "matrix effects," such as ion suppression or enhancement in LC-MS/MS, which can affect the accuracy of quantification. nih.gov The use of an appropriate internal standard, ideally an isotopically labeled version of TPnB, is crucial to compensate for these effects and for any analyte loss during sample preparation.

Regulatory Science and Hazard/risk Assessment Frameworks for Tpnb

Global Regulatory Compliance and Substance Registration

TPnB is subject to chemical registration and reporting requirements in numerous countries, reflecting its global use. In the United States, TPnB is listed on the Toxic Substances Control Act (TSCA) inventory. The U.S. Environmental Protection Agency (EPA) has designated TPnB as a Low-Priority Substance under TSCA, indicating that a formal risk evaluation is not currently warranted based on a screening of its hazard and exposure potential. Furthermore, the EPA's Safer Choice program has recognized TPnB as a "green circle" chemical, signifying it has been verified to be of low concern based on experimental and modeled data.

In Europe, TPnB is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation with the registration number 01-2119453620-46-xxxx. This registration signifies that a comprehensive dossier of information on its properties, uses, and safe handling has been submitted to the European Chemicals Agency (ECHA).

TPnB is also listed on several other international chemical inventories, including:

Australia: Australian Inventory of Industrial Chemicals (AIIC)

Canada: Domestic Substances List (DSL)

China: Inventory of Existing Chemical Substances in China (IECSC)

The Cosmetic Ingredient Review (CIR) Expert Panel has also assessed the safety of PPG-3 Butyl Ether, a related compound, and concluded that it is safe for use in cosmetics when formulated to be non-irritating. This assessment is relevant as TPnB is used in cosmetic formulations.

Table 1: Global Registration and Inventory Status of TPnB

| Regulatory Body / Inventory | Country / Region | Status |

|---|---|---|

| TSCA | United States | Listed; Low-Priority Substance |

| EPA Safer Choice | United States | Green circle - verified low concern |

| REACH | Europe | Registered (01-2119453620-46-xxxx) |

| AIIC | Australia | Listed |

| DSL | Canada | Listed |

| IECSC | China | Listed |

| CIR | International | Assessed as safe for use in cosmetics with qualifications |

Exposure Assessment Strategies for Occupational and Consumer Settings

Exposure to TPnB can occur in both workplace and consumer environments, primarily through inhalation and dermal contact. Exposure assessment strategies are tailored to these different scenarios.

Occupational Settings: In industrial settings, such as in the manufacturing of cleaning products or coatings, worker exposure is managed through a hierarchy of controls. This includes:

Engineering Controls: Use of enclosed systems and local exhaust ventilation to minimize the release of vapors.

Administrative Controls: Implementing safe work practices and providing training to employees.

Personal Protective Equipment (PPE): Use of gloves, safety glasses, and, where necessary, respiratory protection.

Occupational exposure limits (OELs) have been established for some propylene (B89431) glycol ethers, such as propylene glycol monomethyl ether (PGME), which serve as a reference for maintaining workplace exposures at safe levels. For TPnB, while a specific OEL may not be established in all jurisdictions, the low volatility and low hazard profile suggest that adherence to general good manufacturing practices is typically sufficient to control exposure. Exposure modeling tools like the ECETOC Targeted Risk Assessment (TRA) are often used to estimate worker exposure for REACH registrations.

Consumer Settings: Consumer exposure to TPnB primarily occurs through the use of cleaning products, cosmetics, and paints. Exposure assessments for these scenarios consider:

Product Formulation: The concentration of TPnB in the product.

Use Patterns: The amount of product used, the frequency of use, and the duration of use.

Environment of Use: Room size and ventilation rates.

Models such as ConsExpo, developed by the Dutch National Institute for Public Health and the Environment (RIVM), are widely used to estimate consumer exposure to chemicals in products. These models incorporate default parameters for various product use scenarios to provide standardized and conservative exposure estimates. For TPnB, its low vapor pressure limits the potential for high inhalation exposure during typical consumer use. Dermal exposure is also considered, particularly for products applied directly to the skin or used for manual cleaning.

Development of Environmental Risk Assessment Models

The environmental risk assessment of TPnB focuses on its fate and effects in the environment. Key considerations include its potential for persistence, bioaccumulation, and toxicity (PBT).

Persistence: TPnB is readily biodegradable, meaning it is expected to break down in the environment and not persist.

Bioaccumulation: The estimated octanol-water partition coefficient (log Kow) for TPnB is low, suggesting a low potential for bioaccumulation in aquatic organisms.

Toxicity: TPnB exhibits low acute toxicity to aquatic organisms such as fish, daphnia, and algae.

Environmental risk assessment models for chemicals like TPnB typically follow a tiered approach. Initial assessments may use simple models and conservative assumptions to estimate the Predicted Environmental Concentration (PEC). The PEC is then compared to the Predicted No-Effect Concentration (PNEC), which is derived from ecotoxicity data. If the initial assessment indicates a potential risk, more refined models and data are used.

Table 3: Environmental Fate and Ecotoxicity Profile of TPnB

| Parameter | Value | Conclusion |

|---|---|---|

| Biodegradation | Readily biodegradable | Low persistence |

| Log Kow (estimated) | 1.6 - 2.5 | Low bioaccumulation potential |

| Aquatic Toxicity (Fish, LC50) | >100 mg/L | Low toxicity |

| Aquatic Toxicity (Daphnia, EC50) | >100 mg/L | Low toxicity |

| Aquatic Toxicity (Algae, EC50) | >100 mg/L | Low toxicity |

Integration of New Approach Methodologies (NAMs) and In Vitro Bioactivity Profiling in Regulatory Toxicology

The risk assessment of TPnB and other propylene glycol ethers is increasingly benefiting from the integration of New Approach Methodologies (NAMs). These methods, which include in vitro assays, in silico modeling, and read-across approaches, are used to characterize potential hazards and fill data gaps while reducing reliance on traditional animal testing.

Read-Across: As previously mentioned, the category approach and read-across are central to the hazard assessment of propylene glycol ethers. The structural and metabolic similarities within this group of chemicals provide a strong scientific basis for using data from well-studied analogs to predict the toxicological properties of less-studied members like TPnB. This approach has been successfully used in regulatory submissions under REACH and in the OECD SIDS program.

In Vitro Bioactivity Profiling: High-throughput in vitro screening assays are being used to profile the biological activity of chemicals across a wide range of cellular pathways. Studies on glycol ethers have shown that they generally exhibit low bioactivity in these assays, with effects typically observed only at high concentrations. This in vitro data can be used to group chemicals based on their biological similarity, further strengthening the justification for read-across. For example, in vitro bioactivity profiles of E-series and P-series glycol ethers have shown that they can be grouped based on their alcohol chain length, with longer chains sometimes associated with increased bioactivity.

In Silico Modeling: Computational toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the properties of chemicals based on their structure. For TPnB, in silico tools have been used to estimate physicochemical properties like log Kow and to predict its environmental fate. The EPA has also used models like the Ecological Structure-Activity Relationships (ECOSAR) to estimate the ecotoxicity of TPnB.

The integration of these NAMs provides a more efficient and ethically responsible approach to chemical risk assessment. By combining data from multiple sources, including traditional studies, in vitro assays, and in silico models, regulators can make informed decisions about the safety of chemicals like TPnB in a weight-of-evidence approach.

Q & A

Q. What are the established methods for synthesizing TPnB, and how can reaction conditions be optimized for high purity?

TPnB is typically synthesized via alkoxylation of n-butanol with propylene oxide under catalytic conditions. Optimization involves controlling stoichiometry, temperature (80–120°C), and catalyst selection (e.g., alkali metal hydroxides or Lewis acids). Purity can be enhanced through vacuum distillation, with monitoring via gas chromatography (GC) to track byproducts like dipropylene glycol derivatives .

Q. What analytical techniques are recommended for characterizing TPnB’s physicochemical properties?

Key methods include:

- GC-MS : For identifying volatile impurities and quantifying purity.

- NMR spectroscopy : To confirm molecular structure (e.g., distinguishing between n-butyl and branched isomers).

- DSC/TGA : For thermal stability analysis (decomposition onset ~200°C).

- Dynamic viscosity measurements : To assess solvent behavior under varying temperatures .

Q. Table 1: Key Physicochemical Properties of TPnB

| Property | Value | Method/Reference |

|---|---|---|

| Boiling Point | 282.8 ± 20.0°C | ASTM D1078 |

| Density (25°C) | 1.0 ± 0.1 g/cm³ | Pycnometry |

| LogP (octanol-water) | 1.88 | OECD 117 |

| Vapor Pressure (25°C) | <0.01 mmHg | EPA Method 24 |

Advanced Research Questions

Q. How can researchers resolve contradictions in TPnB’s environmental persistence data across studies?

Discrepancies in biodegradation rates (e.g., OECD 301B vs. 301F tests) may arise from differences in microbial consortia or test conditions. A tiered approach is recommended:

Repeat under standardized conditions (e.g., ISO 10634 for water solubility).

Use isotopic labeling (e.g., ¹⁴C-TPnB) to track mineralization pathways.

Compare with analog data (e.g., tripropylene glycol methyl ether) to identify structure-activity relationships .

Q. What mechanistic insights explain TPnB’s efficacy as a solvent in polymer formulations?

TPnB’s low viscosity and hydrophobic structure enable strong interactions with non-polar polymers (e.g., polyurethanes). Molecular dynamics simulations suggest its ether oxygen atoms form hydrogen bonds with polymer chains, enhancing dispersion. Contrast with ethylene glycol ethers (e.g., 2-butoxyethanol) shows TPnB’s slower evaporation reduces phase separation in coatings .

Q. How can computational modeling predict TPnB’s toxicity in absence of comprehensive in vivo data?

Use QSAR models (e.g., ECOSAR) to estimate acute toxicity (LC50, EC50) based on logP and molecular weight. Validate predictions with in vitro assays (e.g., zebrafish embryo toxicity). The EPA’s analog approach, referencing dipropylene glycol butyl ether data, can fill gaps in developmental toxicity studies .

Q. What advanced techniques quantify TPnB’s environmental partitioning in complex matrices?

- SPME-GC/MS : For trace detection in aqueous systems (detection limit ~0.1 ppb).

- HPLC-UV/Vis : With derivatization (e.g., using 2,4-dinitrophenylhydrazine) for oxidized metabolites.

- Fugacity modeling : To predict air-water-soil distribution coefficients (e.g., using EQC v2.0) .

Methodological Guidance

Q. How should researchers design studies to assess TPnB’s occupational exposure limits?

Q. What strategies mitigate interference from TPnB degradation products in chromatographic analysis?

- Derivatization : Convert TPnB to trimethylsilyl ethers to improve GC resolution.

- Column selection : Use polar stationary phases (e.g., DB-WAX) to separate propylene glycol oligomers.

- Mass spectral libraries : Cross-reference with NIST databases to identify co-eluting compounds .

Data Gaps and Future Directions

- Long-term ecotoxicity : No chronic data exist for aquatic invertebrates; recommend 21-day Daphnia magna studies.

- Metabolite identification : Use high-resolution LC-QTOF to map TPnB’s oxidative pathways in mammalian models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。